molecular formula C15H15NO3 B3025085 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine CAS No. 31749-14-1

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine

Cat. No.: B3025085
CAS No.: 31749-14-1
M. Wt: 257.28 g/mol
InChI Key: NLZZLUGNSSICNO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine is an organic compound that belongs to the class of benzoyl-substituted pyridines This compound is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, and a methyl group at the 6 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include the modulation of oxidative stress, inhibition of microbial growth, or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzoyl chloride
  • 2,3-Dimethoxybenzamide
  • 3,4-Dimethoxybenzyl alcohol

Uniqueness

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine is unique due to its specific substitution pattern on the benzoyl and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and reactivity under certain conditions .

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique chemical structure allows it to undergo a variety of reactions and be utilized in numerous applications, from chemistry and biology to medicine and industry

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-6-12(16-10)15(17)11-7-8-13(18-2)14(9-11)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZZLUGNSSICNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-cooled, stirred suspension of 6-methylpicolinic acid chloride and 2 equivalents of aluminum chloride in tetrachloroethane is added slowly an equivalent amount of 1,2-dimethoxybenzene. The reaction mixture is allowed to come to room temperature overnight, then decomposed over cracked ice. Extractive workup followed by chromotography of the organic residue gives the desired ketone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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